2-allyl-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide
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Overview
Description
2-allyl-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide is a chemical compound with the molecular formula C10H7NO2S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-allyl-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide typically involves the reaction of 8-amino-1-naphthalenesulphonic acid with appropriate reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-allyl-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .
Scientific Research Applications
2-allyl-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is investigated for potential therapeutic applications, such as enzyme inhibition or antimicrobial properties.
Medicine: Research explores its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-allyl-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-allyl-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide include:
1,2,4-benzothiadiazine-1,1-dioxide: Known for its aldose reductase inhibitory activity.
1,8-naphthosultam: Another naphtho[1,8-cd]isothiazole derivative with distinct chemical properties.
Uniqueness
This compound is unique due to its specific structural features, such as the allyl group and the naphtho[1,8-cd]isothiazole ring system.
Properties
Molecular Formula |
C13H11NO2S |
---|---|
Molecular Weight |
245.30 g/mol |
IUPAC Name |
3-prop-2-enyl-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene 2,2-dioxide |
InChI |
InChI=1S/C13H11NO2S/c1-2-9-14-11-7-3-5-10-6-4-8-12(13(10)11)17(14,15)16/h2-8H,1,9H2 |
InChI Key |
BPPWBXNIWGFSBO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C2=CC=CC3=C2C(=CC=C3)S1(=O)=O |
Origin of Product |
United States |
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